Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate is an organic compound with a complex structure that includes a nitro group, a methoxycarbonyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate typically involves multi-step organic reactions. One common method includes the esterification of 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The methoxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Aqueous sodium hydroxide, heat.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents like dichloromethane.
Major Products Formed
Oxidation: 3-(2-(methoxycarbonyl)propan-2-yl)-4-aminobenzoate.
Reduction: 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The ester group can also be hydrolyzed to release the active carboxylic acid, which can further interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-aminobenzoate: Similar structure but with an amine group instead of a nitro group.
Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-hydroxybenzoate: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
Methyl 3-(2-(methoxycarbonyl)propan-2-yl)-4-nitrobenzoate is unique due to the presence of both a nitro group and a methoxycarbonyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H15NO6 |
---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
methyl 3-(1-methoxy-2-methyl-1-oxopropan-2-yl)-4-nitrobenzoate |
InChI |
InChI=1S/C13H15NO6/c1-13(2,12(16)20-4)9-7-8(11(15)19-3)5-6-10(9)14(17)18/h5-7H,1-4H3 |
InChI Key |
QWQMGQAHOAYBQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.